REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1)(=[O:3])[CH3:2].CC(C)=[O:17].S([O-])([O-])(=O)=O.[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+]>C(Cl)(Cl)Cl.O>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[C:13](=[O:17])[CH2:12][CH2:11][CH2:10]2)(=[O:3])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 20 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 0° C.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the solvent
|
Type
|
CUSTOM
|
Details
|
Precipitates thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained by the concentration of the solvent
|
Type
|
CUSTOM
|
Details
|
to obtain fractions
|
Type
|
ADDITION
|
Details
|
containing the target compound
|
Type
|
CONCENTRATION
|
Details
|
The fractions were concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=CC=C2CCCC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |